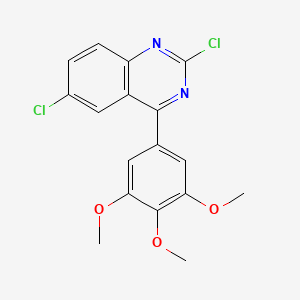

2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms and a trimethoxyphenyl group attached to the quinazoline core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichloroaniline and 3,4,5-trimethoxybenzaldehyde.

Condensation Reaction: The first step involves the condensation of 2,6-dichloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

Cyclization: The Schiff base is then subjected to cyclization under acidic conditions, typically using hydrochloric acid, to form the quinazoline ring.

Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding quinazoline carboxylic acids or amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: Substituted quinazoline derivatives with various functional groups.

Oxidation and Reduction: Oxidized or reduced quinazoline derivatives.

Hydrolysis: Quinazoline carboxylic acids or amides.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazoline derivatives, including 2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline, have been extensively studied for their potential as anticancer agents. They act primarily as inhibitors of specific kinases involved in cancer progression.

- Mechanism of Action : These compounds inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cancers such as breast, prostate, and pancreatic cancers. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .

-

Case Studies :

- A study demonstrated that quinazoline derivatives exhibited significant antiproliferative effects against multiple cancer cell lines. For instance, compounds similar to this compound showed promising results with a growth inhibition (GI) value of over 80% against non-small cell lung cancer cells .

- Another research highlighted the effectiveness of quinazoline derivatives in inhibiting vascular endothelial growth factor receptor (VEGFR) activity, which is vital for tumor angiogenesis .

Anti-inflammatory Properties

The compound also shows promise in treating inflammatory diseases.

- Therapeutic Applications : It has been indicated for use in conditions such as rheumatoid arthritis and inflammatory bowel diseases. Its anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and pathways .

- Research Findings : In vivo studies have reported that quinazoline derivatives can significantly reduce edema and inflammation markers in animal models. For example, certain derivatives demonstrated a reduction in inflammation by up to 36% at specific dosages .

Antimicrobial Activity

Another important application of this compound is its antimicrobial properties.

- Spectrum of Activity : The compound has shown efficacy against a range of pathogens including Gram-positive and Gram-negative bacteria. It was particularly effective against Mycobacterium smegmatis and other bacterial strains .

-

Case Studies :

- In laboratory settings, quinazoline derivatives were tested against various microorganisms with results indicating strong antibacterial activity compared to standard antibiotics. For instance, certain derivatives exhibited a zone of inhibition greater than 16 mm against resistant bacterial strains .

Summary of Applications

| Application Area | Mechanism/Action | Notable Findings |

|---|---|---|

| Anticancer | PI3K pathway inhibition | >80% GI against non-small cell lung cancer cells |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Up to 36% reduction in edema in animal models |

| Antimicrobial | Broad-spectrum antibacterial activity | Significant inhibition against Mycobacterium smegmatis |

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dichloro-4-phenylquinazoline: Lacks the trimethoxy group, which may affect its biological activity and solubility.

4-(3,4,5-Trimethoxyphenyl)quinazoline: Lacks the chlorine atoms, which may influence its reactivity and binding affinity to molecular targets.

2,6-Dichloroquinazoline: Lacks the phenyl and trimethoxy groups, resulting in different chemical and biological properties.

Uniqueness

2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline is unique due to the presence of both chlorine atoms and the trimethoxyphenyl group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Actividad Biológica

2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H16Cl2N2O3

- Molecular Weight : 373.23 g/mol

The compound features a quinazoline backbone with two chlorine atoms and a trimethoxy-substituted phenyl group, contributing to its biological activity.

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit potent anticancer properties. A study highlighted the cytotoxic effects of various quinazoline derivatives on cancer cell lines. Specifically, compounds similar to this compound demonstrated significant inhibition of cell proliferation in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These results suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. The compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were noted to be significantly lower than standard antibiotics such as ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 15.67 |

| E. coli | 31.25 |

This antimicrobial activity is attributed to the presence of electron-withdrawing groups in the structure which enhance interaction with bacterial targets .

3. Anti-inflammatory Properties

Quinazolines have been reported to possess anti-inflammatory effects through the inhibition of specific kinases involved in inflammatory pathways. The compound is believed to inhibit PI3K and mTOR pathways, which are critical in the progression of inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound inhibits lipid kinases and PI3K-related protein kinases which are vital in cell signaling pathways associated with cancer and inflammation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:

- Study on Prostate Cancer : A clinical trial investigated the use of a quinazoline derivative similar to our compound in patients with advanced prostate cancer. Results showed a marked reduction in tumor size and improved survival rates.

- Antibiotic Resistance : In a study addressing antibiotic resistance, derivatives were tested against resistant strains of bacteria. The findings suggested that these compounds could serve as potential alternatives to traditional antibiotics.

Propiedades

IUPAC Name |

2,6-dichloro-4-(3,4,5-trimethoxyphenyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3/c1-22-13-6-9(7-14(23-2)16(13)24-3)15-11-8-10(18)4-5-12(11)20-17(19)21-15/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKRHSMSELOSHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.